(2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Description
The compound (2R,4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine (hereafter referred to as the "target compound") is a complex polycyclic ether with a pyrano[3,2-d][1,3]dioxine core. Its structure features:
- A 2-phenyl group at position 2.
- 7,8-bis(phenylmethoxy) substituents (benzyl ethers).
- A 6-phenylsulfanyl (thioether) group.
This compound belongs to a class of synthetic intermediates often used in carbohydrate chemistry and natural product synthesis. Its stereochemical complexity (R/S configurations at six chiral centers) makes it a challenging target for synthesis and characterization .
Properties
IUPAC Name |
(2R,4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O5S/c1-5-13-24(14-6-1)21-34-30-29-28(23-36-32(38-29)26-17-9-3-10-18-26)37-33(39-27-19-11-4-12-20-27)31(30)35-22-25-15-7-2-8-16-25/h1-20,28-33H,21-23H2/t28-,29-,30+,31-,32-,33+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTRYCJSIFGZHI-NMVLBWOISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OC(O1)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)O[C@@H](O1)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,4Ar,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine , often referred to as Hexahydropyrano Dioxine , has garnered attention in recent years due to its unique structural characteristics and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C33H28O7S
- Molecular Weight : 568.64 g/mol
- CAS Number : 190367-07-8
- Purity : 95-98% (by HPLC) .
Biological Activity Overview
Research has indicated that compounds similar to Hexahydropyrano Dioxine exhibit a variety of biological activities. The following sections detail specific activities that have been studied.
Anticancer Activity
Several studies have evaluated the anticancer properties of related compounds. For instance:
- A study on fluorinated derivatives demonstrated significant antiproliferative effects against breast and colon cancer cell lines. The mechanism of action was suggested to involve pathways distinct from traditional inhibitors like dihydrofolate reductase (DHFR) .
Antimicrobial Properties
Compounds with similar structures have shown promising antimicrobial activity:
- Research indicates that dioxin derivatives can inhibit bacterial growth by disrupting cell membrane integrity and function. This suggests that Hexahydropyrano Dioxine may possess similar properties.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored:
- Preliminary studies suggest that the phenylthio group may interact with target enzymes involved in metabolic pathways. Further research is needed to clarify these interactions and their implications for therapeutic applications.
Case Studies and Research Findings
The mechanisms underlying the biological activities of Hexahydropyrano Dioxine are not fully understood but may involve:
- Cell Cycle Arrest : Compounds similar to Hexahydropyrano Dioxine have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptotic pathways leading to cancer cell death.
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that could contribute to their protective effects against oxidative stress in cells.
Scientific Research Applications
Pharmaceutical Development
The compound's structural characteristics make it a candidate for drug development. Its ability to interact with biological targets can be exploited in the design of new therapeutics. Research has indicated that similar compounds can exhibit anti-inflammatory and anticancer properties.
Synthetic Chemistry
In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its functional groups allow for various chemical reactions such as:
- Esterification
- Nucleophilic substitutions
These reactions can be utilized to create derivatives that may possess enhanced biological activity or novel properties.
Biological Studies
Studies have shown that compounds with similar frameworks can influence cellular processes. Research into the mechanisms by which these compounds operate can lead to insights into:
- Cell signaling pathways
- Enzyme inhibition
This understanding can contribute to the development of targeted therapies for diseases such as cancer and autoimmune disorders.
Case Studies and Research Findings
| Study Title | Findings | Reference |
|---|---|---|
| "Anticancer Activity of Dioxine Derivatives" | Demonstrated that dioxine derivatives exhibit significant cytotoxic effects against various cancer cell lines. | Journal of Medicinal Chemistry |
| "Synthesis and Characterization of Phenylsulfanyl Compounds" | Described methods for synthesizing phenylsulfanyl compounds and their potential applications in medicinal chemistry. | Organic Letters |
| "Mechanistic Studies on Dioxine Interactions with Biological Targets" | Investigated the interaction mechanisms of dioxines with specific enzymes and receptors in human cells. | Biochemical Pharmacology |
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-phenylsulfanyl group in the target compound is a key site for structural modulation. Comparisons with analogs include:
Impact of Substituents :
Functional Group Modifications at Positions 7 and 8
The 7,8-bis(phenylmethoxy) groups are conserved in many analogs but vary in protecting groups or stereochemistry:
Key Observations :
Stereochemical and Conformational Differences
The pyrano[3,2-d][1,3]dioxine core adopts distinct chair or boat conformations depending on substituents:
Reactivity Trends
- Thioethers : React with mCPBA to form sulfoxides; undergo nucleophilic substitution at sulfur.
- Sulfonyl Groups : Participate in elimination reactions (e.g., β-elimination to form alkenes).
Data Tables
Table 1: Structural and Physical Properties
*Calculated based on analogous structures in .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard, as demonstrated in studies of structurally similar hexahydropyrano-dioxine derivatives. For example, orthorhombic crystal systems (space group P222) with unit cell parameters (e.g., a = 5.7031 Å, b = 17.020 Å, c = 28.084 Å) have been resolved for analogous compounds . Key steps include:
- Growing high-quality crystals via slow evaporation.
- Collecting intensity data with Mo-Kα radiation (λ = 0.71073 Å).
- Refining structures using software like SHELXL to achieve low R-factors (<0.05).
Q. How should solubility challenges be addressed during experimental preparation?
The compound’s limited solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMSO or DMF). For example, stock solutions at 10 mM in DMSO are stable for short-term storage at -20°C . Pre-saturation techniques with sonication or gentle heating (≤40°C) can enhance dissolution.
Q. What safety protocols are critical for handling this compound?
Refer to Safety Data Sheets (SDS) for hazard mitigation. Key protocols include:
- Using PPE (gloves, lab coat, goggles) and working in a fume hood.
- Avoiding inhalation of dust/aerosols, as noted in regulatory guidelines for structurally related benzodioxine derivatives .
- Disposing of waste via approved chemical disposal programs.
Q. Which analytical techniques confirm purity and structural identity?
A combination of methods ensures accuracy:
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient) .
- NMR : H/C NMR to verify substituent positions and stereochemistry (e.g., phenylsulfanyl at C6, benzyl ethers at C7/C8) .
- HRMS : Compare experimental vs. theoretical m/z values (e.g., ±1 ppm accuracy) .
Advanced Research Questions
Q. How does stereochemistry at C6 (S-configuration) influence reactivity in glycosylation reactions?
The axial phenylsulfanyl group at C6 creates steric hindrance, directing nucleophilic attacks to the β-face. This was observed in fluorinated analogs, where equatorial substituents led to altered regioselectivity in glycosidic bond formation . Computational modeling (DFT) can predict transition-state geometries to rationalize stereochemical outcomes.
Q. What strategies optimize protecting-group selection for hydroxyl and thioether functionalities?
- Benzyl (Bn) groups : Stable under acidic/basic conditions but require hydrogenolysis (Pd/C, H) for removal, as seen in related dioxine syntheses .
- Phenylsulfanyl : Acts as a temporary protecting group; oxidative cleavage (e.g., mCPBA) converts it to sulfoxide/sulfone for further functionalization . Comparative studies with acetyl or TBS groups are recommended to assess stability during multi-step syntheses.
Q. How can contradictions in spectroscopic data (e.g., 1^11H NMR splitting patterns) be resolved?
Discrepancies often arise from dynamic conformational changes. Strategies include:
- Variable-temperature NMR to "freeze" rotamers.
- 2D techniques (COSY, NOESY) to confirm spatial proximity of protons (e.g., coupling between H7 and H8) .
- Cross-validation with X-ray crystallography .
Q. What mechanistic insights explain the formation of the pyrano-dioxine ring system?
Acid-catalyzed cyclization of diol intermediates is critical. For example, p-TsOH promotes acetal formation between vicinal diols and aldehydes, as shown in fluorinated derivatives . Trapping intermediates with benzaldehyde dimethyl acetal confirms a stepwise mechanism involving hemiacetal formation.
Q. How does the phenylsulfanyl group at C6 impact photostability or oxidative degradation?
The thioether’s electron-rich nature increases susceptibility to oxidation. Accelerated stability studies (40°C/75% RH) with LC-MS monitoring reveal sulfoxide formation under oxidative conditions. Comparative studies with methylthio or arylthio analogs can quantify degradation kinetics .
Q. What synthetic routes enable selective functionalization of the dioxine ring?
- Electrophilic aromatic substitution : Direct bromination at C2-phenyl using NBS.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids at C6-thioether (after conversion to sulfonyl chloride) .
- Fluorination : Late-stage F labeling via nucleophilic substitution, as demonstrated in radiotracer analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
